![molecular formula C22H18N2O3S B2960091 N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide CAS No. 883959-55-5](/img/structure/B2960091.png)

N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

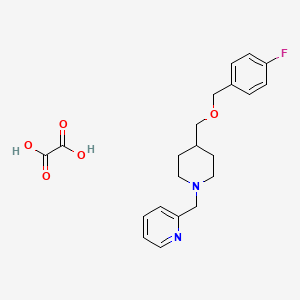

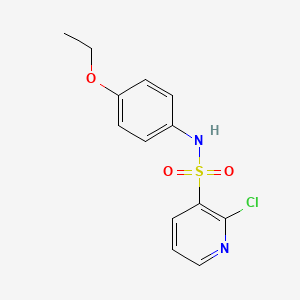

“N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide” is a chemical compound with the formula C12H11NO2S . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the condensation of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . The synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiophene ring, a quinolinone ring, and a methoxyphenyl group .Chemical Reactions Analysis

Thiophene derivatives are known to exhibit a wide range of chemical reactions. They are used in the synthesis of various pharmacologically active heterocyclic compounds . The reaction mechanism often proceeds via the formation of non-isolable intermediates .科学的研究の応用

Antimicrobial Activities

N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide and related compounds have shown potential as antimicrobial agents. Research indicates these compounds possess significant in vitro antibacterial and antifungal activities against a range of pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The synthesis of these compounds involves various chemical analyses such as IR, 1H NMR, 13C NMR, and Mass spectra to elucidate their structures (Desai, Dodiya, & Shihora, 2011). Additionally, fluoroquinolone-based 4-thiazolidinones derived from similar quinolines have been synthesized and shown to exhibit antifungal and antibacterial properties, established through elemental analysis and NMR spectral data (Patel & Patel, 2010).

Cytotoxic Activities

Compounds with quinoline derivatives have been investigated for their cytotoxic activities against cancer cell lines. These studies are crucial for the development of new chemotherapeutic agents. For instance, N-[2-(Dimethylamino)ethyl] carboxamide derivatives of benzofuro[2,3-b]quinoline, 6H-quinindoline, indeno[2,1-b]quinoline, and [1]benzothieno[2,3-b]quinoline were prepared and their growth inhibition properties were measured, showing variable activity across different cancer cell lines, suggesting their less active nature in comparison to isomeric series (Bu, Deady, & Denny, 2000).

Photostabilization Applications

New thiophene derivatives synthesized from related quinolines have been explored as photostabilizers for rigid poly(vinyl chloride) (PVC). These studies aim at reducing the level of photodegradation of PVC films, showing promising results in the effectiveness of these additives in photostabilization by absorbing UV radiation and dissipating the energy as heat, thereby extending the material's lifespan (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).

作用機序

Target of Action

The primary target of this compound is the Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production. Inhibitors of SDH are often used as fungicides due to their low toxicity and high efficacy .

Mode of Action

This inhibition disrupts the normal functioning of the citric acid cycle and the electron transport chain, leading to a decrease in ATP production .

Biochemical Pathways

The compound’s action primarily affects the citric acid cycle and the electron transport chain . By inhibiting SDH, the compound disrupts these pathways, leading to a decrease in ATP production. This can have downstream effects on various cellular processes that rely on ATP, such as cell growth and division .

Pharmacokinetics

Similar compounds are known to have good oral bioavailability .

Result of Action

The inhibition of SDH by the compound leads to a decrease in ATP production. This can result in the death of cells, particularly in fungi, which rely on ATP for growth and reproduction. Therefore, the compound may have potential as a fungicide .

将来の方向性

Thiophene and its derivatives have attracted great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

生化学分析

Biochemical Properties

Based on its structural similarity to other compounds, it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects would need to be confirmed through experimental studies.

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Future studies could also investigate any effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c1-24-17-7-4-3-6-16(17)20(25)19(14-9-11-15(27-2)12-10-14)21(24)23-22(26)18-8-5-13-28-18/h3-13H,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYFSGCEJUITJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CS3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol](/img/structure/B2960008.png)

![(E)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2960009.png)

![N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2960011.png)

![5-(2,4,5-trifluoro-3-methoxybenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2960024.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2960027.png)